molecular formula C10H6F6O B13613239 (S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane

Cat. No.: B13613239
M. Wt: 256.14 g/mol
InChI Key: PWWXYDYIZYOBEG-MRVPVSSYSA-N
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Description

(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane is a chiral epoxide compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (S)-2-[3,5-Bis(trifluoromethyl)phenyl]ethene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols, leading to the formation of β-substituted alcohols.

    Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium hydroxide (KOH) in solvents such as ethanol or water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: β-substituted alcohols or amines.

    Reduction: Corresponding diols.

    Oxidation: Ketones or carboxylic acids.

Scientific Research Applications

(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism of action of (S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane involves its interaction with molecular targets through the epoxide ring. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or alteration of biological pathways. The trifluoromethyl groups enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-[3,5-Bis(trifluoromethyl)phenyl]ethene: The precursor to the epoxide, lacking the epoxide ring.

    3,5-Bis(trifluoromethyl)phenyl isothiocyanate: Another compound with similar trifluoromethyl groups but different functional groups.

Uniqueness

(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane is unique due to the presence of both the epoxide ring and the trifluoromethyl groups. This combination imparts distinct reactivity and stability, making it valuable in various applications. The chiral nature of the compound also adds to its uniqueness, allowing for enantioselective reactions and applications in asymmetric synthesis.

Properties

Molecular Formula

C10H6F6O

Molecular Weight

256.14 g/mol

IUPAC Name

(2S)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane

InChI

InChI=1S/C10H6F6O/c11-9(12,13)6-1-5(8-4-17-8)2-7(3-6)10(14,15)16/h1-3,8H,4H2/t8-/m1/s1

InChI Key

PWWXYDYIZYOBEG-MRVPVSSYSA-N

Isomeric SMILES

C1[C@@H](O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1C(O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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